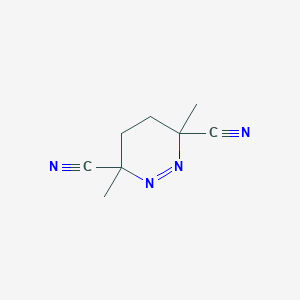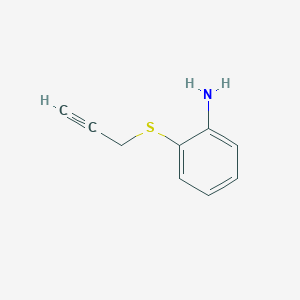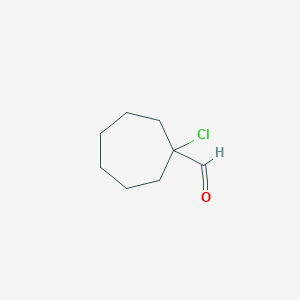
2,6-diamino-3-nitro-1H-pyridine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-3-nitro-1H-pyridine-4-thione is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound is characterized by the presence of amino groups at positions 2 and 6, a nitro group at position 3, and a thione group at position 4 on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-3-nitro-1H-pyridine-4-thione typically involves multi-step reactions starting from pyridine derivativesThe thione group can be introduced via thiolation reactions using sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-3-nitro-1H-pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2,6-Diamino-3-nitro-1H-pyridine-4-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-diamino-3-nitro-1H-pyridine-4-thione involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The nitro group may undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diamino-3,5-dinitropyridine-1-oxide: Similar structure with additional nitro groups.
2,6-Diamino-4-ethyl-4H-thiopyran: Contains a thiopyran ring instead of a pyridine ring.
Uniqueness
2,6-Diamino-3-nitro-1H-pyridine-4-thione is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
60282-72-6 |
|---|---|
Formule moléculaire |
C5H6N4O2S |
Poids moléculaire |
186.19 g/mol |
Nom IUPAC |
2,6-diamino-3-nitro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H6N4O2S/c6-3-1-2(12)4(9(10)11)5(7)8-3/h1H,(H5,6,7,8,12) |
Clé InChI |
UBSRMAHRWWDHIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C(C1=S)[N+](=O)[O-])N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)


![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)



![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)


